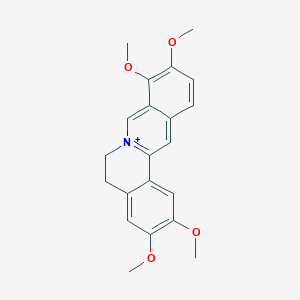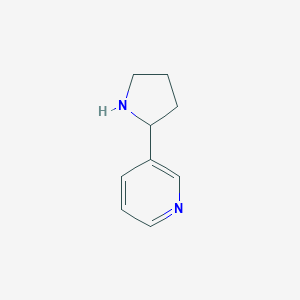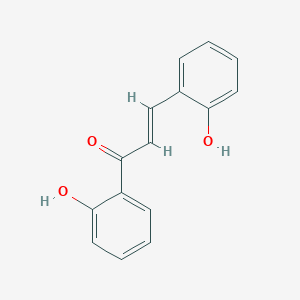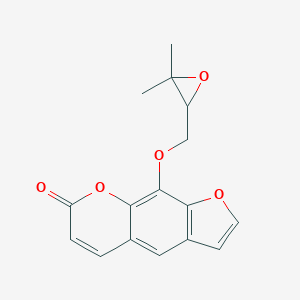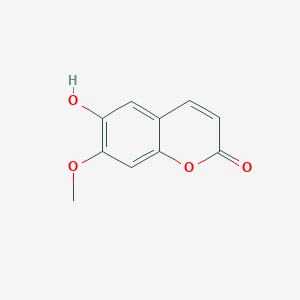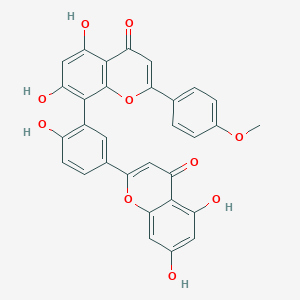
ポドカルパスフラボンA
概要
説明
Podocarpusflavone A is a naturally occurring biflavonoid compound found in various plant species, including those in the Podocarpaceae family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
科学的研究の応用
Podocarpusflavone A has been extensively studied for its diverse biological activities and potential therapeutic applications. Some of the key areas of research include:
作用機序
Podocarpusflavone A exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the Fyn/Stat3 signaling pathway, which plays a crucial role in the progression of renal fibrosis . Additionally, the compound inhibits the dengue virus NS5 RNA-dependent RNA polymerase and cathepsin B, contributing to its antiviral and anticancer activities .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of podocarpusflavone A typically involves the use of high-speed countercurrent chromatography (HSCCC) for the separation and purification of flavonoids from natural products . Conventional methods such as liquid-liquid extraction, column chromatography (silica gel column, polyamide column, Sephadex column), and macroporous resin are also employed .
Industrial Production Methods
Industrial production of podocarpusflavone A is not well-documented, but it likely involves the extraction and purification from plant sources using the aforementioned chromatographic techniques. The scalability of these methods for industrial production remains a subject of ongoing research.
化学反応の分析
Types of Reactions
Podocarpusflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving podocarpusflavone A include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of podocarpusflavone A include various derivatives that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
類似化合物との比較
Podocarpusflavone A is part of a larger group of biflavonoids, which include compounds such as amentoflavone, hinokiflavone, and ginkgetin . Compared to these similar compounds, podocarpusflavone A exhibits unique biological activities, particularly its ability to inhibit the Fyn/Stat3 signaling pathway and its potential therapeutic applications in renal fibrosis .
List of Similar Compounds
- Amentoflavone
- Hinokiflavone
- Ginkgetin
- Isoginkgetin
- Bilobetin
Podocarpusflavone A stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields.
特性
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While research is ongoing, Podocarpusflavone A has demonstrated inhibitory activity against various targets. Notably, it has shown potent inhibition against dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp) [], human topoisomerase II alpha [], and Fyn/Stat3 signaling pathway []. It has also exhibited anti-thrombotic effects in silico []. Further research is needed to fully elucidate its mechanisms in different contexts.
A: Depending on the target, downstream effects vary. For instance, inhibition of DV-NS5 RdRp hinders viral replication [], while inhibition of human topoisomerase II alpha is linked to anticancer properties []. Suppressing the Fyn/Stat3 signaling pathway can ameliorate renal fibrosis in obstructive nephropathy [].
A: Podocarpusflavone A has the molecular formula C31H20O10 [] and a molecular weight of 552.5 g/mol.
A: Structural elucidation of Podocarpusflavone A has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR data, particularly 1D and 2D NMR, are crucial for determining the compound's structure []. MS analysis provides information about the molecular weight and fragmentation pattern, aiding in confirmation of the molecular formula [].
A: While specific studies on the stability of Podocarpusflavone A under different conditions are limited in the provided research, its isolation from various plant sources suggests a degree of natural stability [, , , , , , , ]. Further research is needed to investigate its stability profile under controlled conditions (temperature, pH, light) relevant to potential applications.
ANone: The provided research doesn't specifically mention catalytic properties of Podocarpusflavone A. Its activity is primarily attributed to binding and inhibiting specific targets rather than catalyzing reactions.
A: Yes, Podocarpusflavone A has been investigated using in silico tools such as PASS prediction and molecular docking. PASS prediction suggested potential for thrombolytic activity []. Molecular docking studies revealed favorable binding interactions with targets like human topoisomerase II alpha [] and Leishmanolysin (gp63) from Leishmania panamensis [].
ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of Podocarpusflavone A. Detailed investigations regarding these aspects are limited in the current literature. Further research is needed to comprehensively address these important areas.
ANone: Key milestones include:
- Isolation and identification: Podocarpusflavone A was first isolated and characterized from Podocarpus macrophylla [].
- Diverse natural sources: Its presence has been reported in various plant species, highlighting its widespread occurrence [, , , , , , , ].
- Biological activity exploration: Research has revealed diverse biological activities, including antiviral [], anticancer [, ], anti-inflammatory [], and potential anti-thrombotic effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)


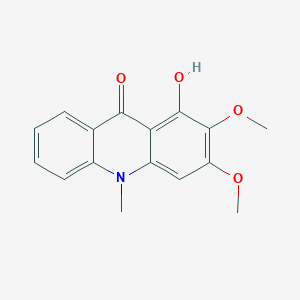
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)

